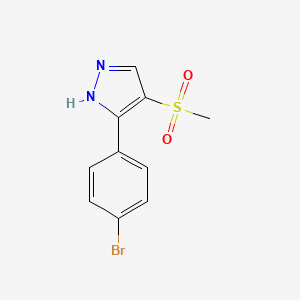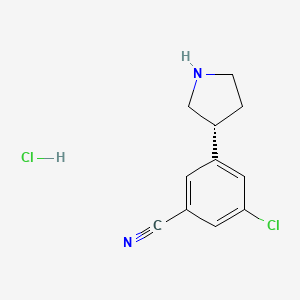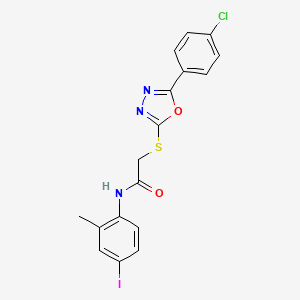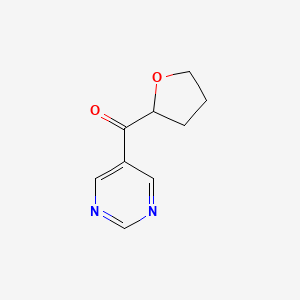
4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one is a complex organic compound that features a pyrimidine ring substituted with a chloromethyl group and a hydroxyl group, as well as a pyrrolidinone ring with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the pyrimidine ring and introduce the chloromethyl and hydroxyl groups through selective substitution reactions. The pyrrolidinone ring can be synthesized separately and then coupled with the substituted pyrimidine ring under controlled conditions. Specific reagents and catalysts, such as nickel or copper catalysts, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloromethyl group with an amine can produce an amine derivative .
科学的研究の応用
4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to reduced inflammation or microbial growth .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives and pyrrolidinone derivatives, such as:
- 2-Chloromethyl-4-hydroxypyrimidine
- 1-Isopropylpyrrolidin-2-one
- 4-Hydroxypyrimidin-2-one
Uniqueness
What sets 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C12H16ClN3O2 |
|---|---|
分子量 |
269.73 g/mol |
IUPAC名 |
2-(chloromethyl)-4-(5-oxo-1-propan-2-ylpyrrolidin-3-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H16ClN3O2/c1-7(2)16-6-8(3-12(16)18)9-4-11(17)15-10(5-13)14-9/h4,7-8H,3,5-6H2,1-2H3,(H,14,15,17) |
InChIキー |
ZQHOZMYKFWTAEO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC(CC1=O)C2=CC(=O)NC(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)



![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)
![(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B11780040.png)

![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B11780066.png)

